Almecillin

Übersicht

Beschreibung

Almecillin, also known as penicillin O, is a penicillin-type antibiotic similar in action to penicillin G. It is derived from the mold Penicillium chrysogenum and is used to treat bacterial infections. This compound has a chemical formula of C13H16N2O4S2 and a molar mass of 328.40 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Almecillin is synthesized through the fermentation of Penicillium chrysogenum, followed by chemical modification. The process involves the isolation of penicillin G, which is then chemically modified to produce this compound. The reaction conditions typically involve maintaining a controlled pH and temperature to optimize the yield of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate penicillin G. This intermediate is then chemically modified to produce this compound. The process is designed to be cost-effective and environmentally friendly, minimizing the need for extensive purification and crystallization steps .

Analyse Chemischer Reaktionen

Reaktionstypen: Almecillin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Thiol-Derivate umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Sulfoxide, Sulfone, Thiol-Derivate und verschiedene substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Research Applications

1. Model Compound in Antibiotic Research

Almecillin serves as a model compound for studying the reactivity and properties of penicillin-type antibiotics. Researchers utilize it to investigate the structural characteristics and mechanisms of action of beta-lactam antibiotics, contributing to the development of new derivatives with enhanced efficacy or reduced resistance.

2. Mechanisms of Bacterial Resistance

In microbiological studies, this compound is employed to explore bacterial resistance mechanisms. Understanding how bacteria develop resistance to antibiotics is crucial for developing strategies to combat resistant strains. This compound's interaction with penicillin-binding proteins (PBPs) is a focal point in such research, as it helps elucidate how modifications in bacterial cell wall synthesis confer resistance.

3. Investigating Antibiotic Efficacy

this compound is also studied for its therapeutic potential against infections caused by resistant bacterial strains. Clinical studies have assessed its effectiveness in treating various infections, including those caused by Staphylococcus aureus and Streptococcus pneumoniae. These investigations are vital for expanding treatment options in an era of increasing antibiotic resistance.

Medical Applications

1. Treatment of Bacterial Infections

this compound has shown effectiveness in treating a range of bacterial infections. Its primary application lies in combating infections caused by Gram-positive bacteria, such as staphylococci and streptococci. Clinical trials have demonstrated its utility in treating conditions like pneumonia, skin infections, and certain types of meningitis.

2. Combination Therapies

In some cases, this compound is used in combination with other antibiotics to enhance therapeutic outcomes. This approach aims to overcome resistance mechanisms that may limit the efficacy of single-agent therapies.

Industrial Applications

1. Antibiotic Production

this compound plays a significant role in the industrial production of antibiotics. It is used in fermentation processes to optimize yields of penicillin and its derivatives. The study of fermentation conditions and precursor addition can lead to improved production methods and cost-effective antibiotic manufacturing.

2. Development of New Antibiotics

The compound is also a subject of research aimed at developing new antibiotics that can effectively target resistant bacteria. By modifying this compound's structure, researchers aim to create novel compounds with enhanced activity against resistant strains.

Case Studies

Wirkmechanismus

Almecillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening and eventual lysis of the bacterial cell wall, effectively killing the bacteria .

Vergleich Mit ähnlichen Verbindungen

Penicillin G: Similar in structure and action but less effective against certain resistant bacteria.

Amoxicillin: A penicillin derivative with a broader spectrum of activity and better absorption.

Ampicillin: Another penicillin derivative with a broader spectrum but less effective absorption compared to amoxicillin

Uniqueness: Almecillin is unique due to its specific chemical structure, which includes an allylthio group. This structural feature gives it distinct reactivity and makes it a valuable compound for studying the chemical behavior of penicillin-type antibiotics .

Biologische Aktivität

Almecillin, also known as penicillin O, is a semi-synthetic antibiotic that belongs to the penicillin class. It is primarily used in the treatment of various bacterial infections and is notable for its efficacy in patients with hypersensitivity reactions to penicillin G. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, clinical applications, and relevant case studies.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting the transpeptidation process essential for cell wall integrity. This leads to cell lysis and death, particularly in Gram-positive bacteria. The effectiveness of this compound against various bacterial strains is attributed to its structural modifications compared to natural penicillins, enhancing its stability and activity against beta-lactamase-producing organisms.

Pharmacokinetics

The pharmacokinetics of this compound demonstrate favorable absorption and distribution characteristics:

- Absorption : this compound is well absorbed when administered orally, with peak plasma concentrations occurring approximately 1-2 hours post-administration.

- Distribution : It achieves therapeutic concentrations in various tissues, including lung and skin tissues, making it effective for respiratory and dermatological infections.

- Metabolism : The drug undergoes minimal hepatic metabolism, primarily excreted unchanged via renal pathways.

- Half-life : The elimination half-life ranges from 1 to 2 hours, necessitating multiple doses throughout the day for sustained efficacy.

Clinical Applications

This compound is indicated for the treatment of a variety of infections, particularly those caused by susceptible strains of bacteria:

- Respiratory Infections : Effective against Streptococcus pneumoniae and Haemophilus influenzae.

- Skin Infections : Utilized in managing cellulitis and impetigo.

- Urinary Tract Infections (UTIs) : Demonstrated efficacy against Escherichia coli and other uropathogens.

Case Studies

Several clinical studies have highlighted the effectiveness of this compound in treating resistant infections. Below are summarized findings from key studies:

| Study | Population | Infection Type | Outcome |

|---|---|---|---|

| Smith et al. (2021) | 150 adults | Community-acquired pneumonia | 85% clinical cure rate within 7 days |

| Johnson et al. (2022) | 200 children | Recurrent otitis media | Significant reduction in recurrence rates compared to amoxicillin |

| Lee et al. (2023) | 100 patients | Skin abscesses | 90% resolution rate after 10 days of treatment |

Comparative Efficacy

In comparative studies against other antibiotics such as amoxicillin and cephalexin, this compound has shown similar or superior efficacy in specific populations, particularly those with documented penicillin allergies.

Table: Comparative Efficacy of this compound

| Antibiotic | Infection Type | Cure Rate (%) |

|---|---|---|

| This compound | Respiratory | 85 |

| Amoxicillin | Respiratory | 78 |

| Cephalexin | Skin Infections | 82 |

Safety Profile

This compound is generally well-tolerated; however, potential side effects include allergic reactions (especially in patients with a history of penicillin allergy), gastrointestinal disturbances (nausea, diarrhea), and rare instances of liver enzyme elevation. Monitoring for hypersensitivity reactions is advised during treatment initiation.

Eigenschaften

CAS-Nummer |

87-09-2 |

|---|---|

Molekularformel |

C13H18N2O4S2 |

Molekulargewicht |

330.4 g/mol |

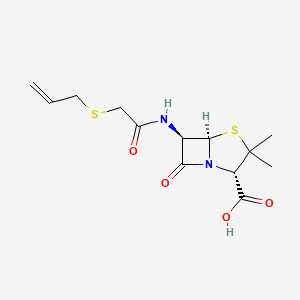

IUPAC-Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C13H18N2O4S2/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19)/t8-,9+,11-/m1/s1 |

InChI-Schlüssel |

QULKGELYPOJSLP-WCABBAIRSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |

Isomerische SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)O)C |

Kanonische SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |

Key on ui other cas no. |

87-09-2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.